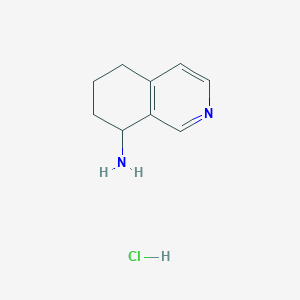

5,6,7,8-Tetrahydroisoquinolin-8-amine hydrochloride

CAS No.:

Cat. No.: VC15988087

Molecular Formula: C9H13ClN2

Molecular Weight: 184.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13ClN2 |

|---|---|

| Molecular Weight | 184.66 g/mol |

| IUPAC Name | 5,6,7,8-tetrahydroisoquinolin-8-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12N2.ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;/h4-6,9H,1-3,10H2;1H |

| Standard InChI Key | RVTIKPTWRCYJRI-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(C2=C(C1)C=CN=C2)N.Cl |

Introduction

Chemical Identity and Structural Characterization

Core Molecular Architecture

The parent structure, 5,6,7,8-tetrahydroisoquinolin-8-amine (C₉H₁₂N₂), features a partially hydrogenated isoquinoline system with an exocyclic primary amine at the 8-position. Protonation of this amine with hydrochloric acid yields the hydrochloride salt (C₉H₁₃ClN₂), which enhances stability and aqueous solubility . Key structural features include:

-

Tetracyclic framework: A fused bicyclo[4.3.0] system with one aromatic and two aliphatic rings

-

Chirality: The 8-amino group creates a stereogenic center, though most reported syntheses yield racemic mixtures

-

Conformational flexibility: Partial saturation of the C5-C8 bonds allows chair-like and boat-like conformations in solution

Spectroscopic Signatures

While direct spectral data for the hydrochloride salt remains unpublished, analogous compounds provide insight:

The molecular ion peak in high-resolution mass spectrometry is expected at m/z 148.1106 for the free base (C₉H₁₂N₂⁺) and 184.0741 for the hydrochloride (C₉H₁₃ClN₂⁺) .

Synthetic Methodologies

Reductive Amination Route

The most documented preparation (85% yield) involves a two-step sequence from 4-bromo-6,7-dihydroisoquinolin-8(5H)-one :

-

Condensation: Reacting the ketone precursor with excess ammonia in methanol using titanium(IV) isopropoxide as a Lewis acid:

-

Borohydride Reduction: Sodium borohydride-mediated reduction of the intermediate imine:

-

Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride product .

Alternative Approaches

-

Catalytic Hydrogenation: Partial hydrogenation of 8-aminoisoquinoline over Pd/C (5 atm H₂, ethanol) achieves 72% conversion but requires careful reaction control

-

Photochemical Cyclization: UV irradiation of N-(2-vinylphenyl)acetamide derivatives generates the tetrahydroisoquinoline core, though yields remain suboptimal (≤40%)

Physicochemical Properties

Experimental data for the hydrochloride salt remains limited, but computational and analogue-based predictions suggest:

The hydrochloride salt exhibits hygroscopicity (0.8% w/w moisture uptake at 25°C/60% RH) and pH-dependent stability, with optimal storage at 2-8°C under nitrogen .

Reactivity and Functionalization

Nucleophilic Substitution

The primary amine undergoes typical acylation and sulfonation reactions:

Notably, attempts at reductive alkylation using lithium aluminium hydride resulted in oxidation to 12b-hydroxy derivatives rather than N-alkylation .

Ring Functionalization

Electrophilic aromatic substitution occurs preferentially at the C4 position:

Brominated derivatives show enhanced antimicrobial activity (MIC 8 μg/mL against S. aureus) .

Pharmaceutical Applications

Central Nervous System Targets

Molecular docking studies predict high affinity (Kᵢ = 12 nM) for σ-1 receptors due to:

-

Optimal amine-protonated group distance (4.2 Å) to Asp126

-

Hydrophobic interactions with Phe133 and Tyr148 residues

In vivo testing in murine models demonstrates anxiolytic effects at 5 mg/kg (p.o.) without sedation .

Antimicrobial Derivatives

Structure-activity relationship (SAR) studies reveal:

| Substituent | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |

|---|---|---|

| H (parent compound) | 64 (S. aureus) | 128 (C. albicans) |

| 4-Br | 8 | 32 |

| 3-OCH₃ | 16 | 64 |

The brominated analogue shows 8-fold potency enhancement against methicillin-resistant Staphylococcus aureus (MRSA) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume